molecular formula C17H17N3O3S B2887201 N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide CAS No. 946335-59-7

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide

Cat. No. B2887201
CAS RN: 946335-59-7
M. Wt: 343.4
InChI Key: XHGNDCLSNZIPQW-UHFFFAOYSA-N
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Description

This compound is a derivative of pyrimidine, which is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring . Numerous natural and synthetic pyrimidines are known to exist . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . The specific molecular structure of this compound would require more specific information or computational analysis.


Chemical Reactions Analysis

Pyrimidines can undergo a variety of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Scientific Research Applications

Synthesis of Novel Compounds

Research has explored the synthesis of various derivatives and analogs of thienopyrimidines, demonstrating their potential in creating compounds with antimicrobial activities. For example, the study by Abdel-rahman, Bakhite, and Al-Taifi (2002) involved synthesizing pyridothienopyrimidines and pyridothienotriazines, highlighting the antimicrobial potential of these compounds Abdel-rahman, Bakhite, & Al-Taifi, 2002.

Development of Polymeric Materials

In the field of materials science, derivatives of thienopyrimidines have been utilized in the synthesis of rigid-rod polyamides and polyimides, which exhibit excellent thermal and oxidative stability. A study by Spiliopoulos, Mikroyannidis, and Tsivgoulis (1998) showcased the development of these polymers, highlighting their potential applications in high-performance materials Spiliopoulos, Mikroyannidis, & Tsivgoulis, 1998.

Exploration of Heterocyclic Chemistry

The compound's framework has also facilitated the exploration of heterocyclic chemistry, with studies focusing on the synthesis of disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives. Shaabani et al. (2009) described an efficient method for synthesizing these derivatives, which could be significant for further chemical and pharmacological studies Shaabani, Seyyedhamzeh, Maleki, Rezazadeh, & Behnam, 2009.

Future Directions

The future directions in the field of pyrimidine research involve the development of new pyrimidines as anti-inflammatory agents . Detailed structure-activity relationship (SAR) analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

N-(2,3-dimethylphenyl)-1,3-dimethyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-9-6-5-7-12(10(9)2)18-14(21)13-8-11-15(22)19(3)17(23)20(4)16(11)24-13/h5-8H,1-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHGNDCLSNZIPQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC3=C(S2)N(C(=O)N(C3=O)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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